molecular formula C15H18N2O4 B2654176 (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940205-13-0

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No. B2654176
CAS RN: 940205-13-0
M. Wt: 290.319
InChI Key: HLDINYNCGCPLJC-CMDGGOBGSA-N
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Description

“(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid” is a chemical compound . The IUPAC name for this compound is “(2E)-4-{3-[(ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid” and it has a molecular weight of 338.36 .


Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acids can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates .


Molecular Structure Analysis

The InChI code for this compound is "1S/C19H18N2O4/c1-2-21(16-9-4-3-5-10-16)19(25)14-7-6-8-15(13-14)20-17(22)11-12-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b12-11+" .

Scientific Research Applications

Synthesis and Biological Activity

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid derivatives have been synthesized and evaluated for their inhibitory activities against certain enzymes and for their potential use in medicinal chemistry. For instance, derivatives have been tested for their inhibition properties against human carbonic anhydrase I and II isoenzymes, showing strong inhibitory effects with low nanomolar Ki values, indicating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Oktay et al., 2016).

Antimicrobial and Analgesic Activities

Research has also delved into the antimicrobial and analgesic activities of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids. These compounds appear as colorless crystalline substances, soluble in DMSO and sparingly soluble in ethanol and benzene, indicating moderate antimicrobial and analgesic properties. This highlights their potential as leads for developing new therapeutic agents (Koz’minykh et al., 2004).

Allosteric Modifiers of Hemoglobin

Another area of application is the design and synthesis of novel hemoglobin oxygen affinity decreasing agents, where derivatives of (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid have been found to be strong allosteric effectors of hemoglobin. This research suggests the potential for clinical or biological applications requiring a reversal of depleted oxygen supply, such as in ischemia, stroke, or tumor radiotherapy (Randad et al., 1991).

Synthesis via Microwave-Assisted Aldol-Condensation

The synthesis of 4-oxo-2-butenoic acids, including derivatives relevant to (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid, has been achieved through microwave-assisted aldol-condensation, indicating an efficient method for producing these compounds in moderate to excellent yields. This method offers a versatile approach for further derivatization of these biologically active species (Uguen et al., 2021).

Mechanism of Action

The mechanism of action for “(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid” is not available in the retrieved data .

Safety and Hazards

The safety and hazards associated with “(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid” are not available in the retrieved data .

Future Directions

The future directions for the research and application of “(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid” are not available in the retrieved data .

properties

IUPAC Name

(E)-4-[4-(butylcarbamoyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-9H,2-3,10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDINYNCGCPLJC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid

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